Molecular Weight and Elemental Composition Differentiation from Direct C-Aryl Isomers
The target compound possesses a molecular weight of 310.14 g·mol⁻¹ (C13H12BrNO3), which is 42.03 g·mol⁻¹ higher than the 268.11 g·mol⁻¹ (C11H10BrNO2) of the direct C-aryl isomers 3-(4-bromophenyl)piperidine-2,6-dione and 4-(4-bromophenyl)piperidine-2,6-dione . This mass differential corresponds to a C2H2O fragment introduced by the 2-oxoethyl linker, confirming a distinct elemental composition and atom count (30 vs. 24 heavy atoms) . The difference is analytically resolvable by HPLC-MS or elemental analysis and serves as a primary identity check for procurement.
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 310.14 (C13H12BrNO3) |
| Comparator Or Baseline | 268.11 (C11H10BrNO2) for 3-(4-bromophenyl)piperidine-2,6-dione and 4-(4-bromophenyl)piperidine-2,6-dione |
| Quantified Difference | +42.03 g·mol⁻¹ (C2H2O fragment) |
| Conditions | Calculated from molecular formula; confirmed by MS |
Why This Matters
Molecular weight differentiation enables unambiguous identity confirmation and prevents shipment of incorrect positional isomers during procurement.
